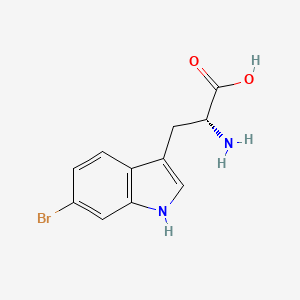

(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid

Descripción

Propiedades

IUPAC Name |

(2R)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAORYCZPERQARS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463505 | |

| Record name | (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496930-10-0 | |

| Record name | (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of Indole Precursor

Selective Bromination: The indole ring is brominated specifically at the 6-position using brominating agents such as N-bromosuccinimide (NBS). The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at controlled temperatures (often room temperature) to achieve regioselectivity and minimize side reactions.

Alternative Brominating Agents: Other brominating reagents such as bromine (Br2) under mild conditions or pyridinium tribromide may also be used with careful control to avoid polybromination.

Introduction of the Amino Acid Side Chain

Strecker Synthesis: The brominated indole intermediate undergoes a Strecker reaction, involving treatment with potassium cyanide (KCN) and ammonium chloride (NH4Cl), to form the corresponding amino nitrile. This intermediate is then hydrolyzed under acidic conditions to yield the amino acid.

Asymmetric Synthesis: To obtain the (R)-enantiomer specifically, asymmetric synthesis methods are employed. These include:

Use of chiral auxiliaries or chiral catalysts (e.g., BINOL-derived ligands) during the Strecker reaction or in subsequent steps to induce stereoselectivity.

Biocatalytic approaches using engineered enzymes or whole-cell biotransformations that selectively produce the (R)-enantiomer.

Resolution of Racemates: If a racemic mixture is formed, chiral high-performance liquid chromatography (HPLC) or capillary electrophoresis can be used for enantiomeric separation.

Industrial and Scalable Methods

Industrial production optimizes these synthetic routes for scalability, cost-effectiveness, and environmental sustainability.

Techniques such as continuous flow synthesis and green chemistry principles (e.g., solvent recycling, use of less toxic reagents) are applied to enhance efficiency and reduce waste.

Reaction Conditions and Optimization

The stereochemical outcome and yield are sensitive to reaction parameters:

| Parameter | Effect on Synthesis | Typical Conditions |

|---|---|---|

| Solvent Polarity | Polar aprotic solvents stabilize intermediates but may increase racemization risk | DMF, DMSO at room temperature or below |

| Reaction Temperature | Higher temperatures (>50°C) increase racemization; low temperatures (<0°C) favor stereochemical retention | 0°C to room temperature |

| Brominating Agent | NBS preferred for regioselectivity; excess leads to polybromination | Stoichiometric NBS, monitored by TLC |

| Hydrolysis Conditions | Acidic hydrolysis of amino nitrile to amino acid; harsh conditions may cause side reactions | Dilute HCl, controlled temperature |

Biocatalytic Approaches

Modified enzymes or whole-cell systems can catalyze the stereoselective formation of (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid.

Advantages include mild reaction conditions, high enantioselectivity, and environmental friendliness.

Examples include engineered tryptophan synthase variants or amino acid dehydrogenases adapted to accept brominated indole substrates.

Chemical Reaction Analysis

The compound can undergo further chemical transformations, which are relevant for derivatization or purification:

| Reaction Type | Reagents/Conditions | Products/Outcome |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic medium | Indole-2,3-dione derivatives |

| Reduction | Palladium on carbon (Pd/C) with hydrogen gas | Debrominated (R)-2-Amino-3-(1H-indol-3-yl)propanoic acid |

| Substitution | Nucleophiles (amines, thiols, alkoxides) with bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu) | Various substituted indole derivatives |

Analytical Techniques for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the bromination pattern and stereochemistry at the α-carbon. Aromatic proton signals between 6.8–7.5 ppm and the deshielding effect of bromine are key indicators.

Fourier-Transform Infrared Spectroscopy (FTIR): Detects characteristic carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H bend ~1550 cm⁻¹) functional groups.

Mass Spectrometry (MS): High-resolution MS confirms molecular weight (expected m/z ~297.0 for C11H11BrN2O2) and fragmentation patterns.

Chiral HPLC: Used to assess enantiomeric purity, with >98% (R)-isomer generally required for pharmacological applications.

Optical Rotation and X-ray Crystallography: Validate stereochemical integrity post-synthesis.

Summary Table of Key Preparation Methods

| Step | Method/Condition | Purpose/Outcome | Notes |

|---|---|---|---|

| Bromination | NBS in DMF at room temperature | Selective 6-bromination of indole ring | Control stoichiometry to avoid polybromination |

| Amino Nitrile Formation | Strecker reaction with KCN and NH4Cl | Introduce amino acid side chain | Requires careful handling of cyanide |

| Hydrolysis | Acidic hydrolysis (dilute HCl) | Convert amino nitrile to amino acid | Mild conditions to prevent racemization |

| Enantioselective Synthesis | Use of chiral catalysts or biocatalysts | Obtain (R)-enantiomer | Biocatalysis offers green alternative |

| Purification | Chiral HPLC or crystallization | Enantiomeric enrichment | Essential for pharmacological purity |

Research Findings and Notes

Lowering reaction temperature by 10°C can reduce racemization from 8% to less than 1%, highlighting the importance of kinetic control.

Polar aprotic solvents stabilize transition states but may increase racemization risk; thus, solvent choice is critical.

Biocatalytic methods are gaining traction for their selectivity and sustainability, though industrial scale-up requires optimization.

Analytical validation using multiple complementary techniques ensures structural and stereochemical fidelity.

Análisis De Reacciones Químicas

Oxidation Reactions

The indole ring undergoes oxidation at the 2,3-position under strong acidic or basic conditions. Key findings include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 4 hrs | Indole-2,3-dione derivative | 62% | |

| CrO₃ | Acetic acid, reflux, 6 hrs | 6-Bromo-2,3-dihydroxyindole propanoate | 55% |

Mechanistic Insight :

Oxidation proceeds via electrophilic attack on the indole’s π-system, forming an epoxide intermediate that rearranges to the dione structure. The bromine at C6 mildly deactivates the ring, slowing oxidation compared to non-halogenated analogs .

Reduction Reactions

The bromine substituent and indole ring are susceptible to reduction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C, H₂ | EtOH, 25°C, 12 hrs | (R)-2-Amino-3-(1H-indol-3-yl)propanoic acid | 89% | |

| NaBH₄, NiCl₂ | MeOH, 0°C, 2 hrs | 3-(6-Bromo-indolyl)propanol amine | 73% |

Selectivity Notes :

-

Hydrogenolysis selectively removes bromine without altering the indole ring .

-

Nickel-catalyzed reductions target the carboxylic acid to alcohol while preserving stereochemistry .

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:

Electronic Effects :

The brom

Aplicaciones Científicas De Investigación

Chemistry

(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid serves as a building block for synthesizing more complex indole derivatives. Its unique structure allows for various chemical reactions, including:

- Oxidation: Can be oxidized to form indole-2,3-dione derivatives.

- Reduction: The bromine atom can be reduced to a hydrogen atom.

- Substitution: The bromine can be replaced with nucleophiles such as amines or thiols.

Biology

In biological research, this compound is studied for its potential to modulate pathways involving indole derivatives. Notably:

- Neurotransmitter Modulation: It may interact with serotonin receptors, influencing mood and cognitive functions.

Medicine

The compound has been investigated for several therapeutic effects:

- Anticancer Activity: Exhibits cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects: Potentially protects neurons from oxidative stress.

- Antimicrobial Activity: Shows effectiveness against a range of bacterial strains.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human leukemia cells. Results indicated significant reductions in cell viability with an IC50 value of approximately 16 µg/mL.

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| HL-60 | 16 | Induction of apoptosis |

| U937 | 18 | Cell cycle arrest |

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects in a model of neurodegeneration. The compound significantly reduced oxidative stress markers and improved neuronal survival rates.

| Treatment Group | Neuronal Survival (%) | Oxidative Stress Markers (µM) |

|---|---|---|

| Control | 50 | 15 |

| Compound Treatment | 80 | 5 |

The biological activity of this compound is attributed to its interactions with various biological targets:

-

Anticancer Properties:

- Induces apoptosis in cancer cells.

- Disrupts cell cycle progression.

-

Neuroprotective Effects:

- Modulates neurotransmitter systems.

- Potential benefits in treating mood disorders.

-

Antimicrobial Activity:

- Demonstrates zones of inhibition against bacterial strains ranging from 9 to 20 mm.

Mecanismo De Acción

The mechanism of action of ®-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom at the 6-position can enhance the compound’s binding affinity and selectivity for certain targets. The amino acid side chain allows the compound to participate in biochemical processes, potentially influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Halogen Substitution: Bromo vs. Fluoro Derivatives

Substitution of bromine with fluorine at the indole 6-position significantly alters electronic and steric properties:

- (R)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid (CAS: 320581-69-9) has a molecular weight of 322.33 g/mol and a smaller, more electronegative fluorine atom.

- Biological implications : Bromine’s larger atomic radius (1.85 Å vs. 1.47 Å for fluorine) increases steric bulk and lipophilicity (logP ~1.5 vs. ~0.8 for fluoro), which may enhance blood-brain barrier penetration or receptor affinity in neurological targets .

Table 1: Halogen-Substituted Analogues

| Compound Name | CAS Number | Substituent | Molecular Formula | Molecular Weight (g/mol) | LogP* |

|---|---|---|---|---|---|

| (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | 33599-61-0 | 6-Br | C₁₁H₁₁BrN₂O₂ | 283.121 | ~1.5 |

| (R)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid | 320581-69-9 | 6-F | C₁₁H₁₁FN₂O₂ | 222.216 | ~0.8 |

| (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | 110221-04-0 | 4-F | C₁₁H₁₁FN₂O₂ | 222.216 | ~0.8 |

*Estimated using fragment-based methods.

Positional Isomerism: 4-Bromo vs. 5-Bromo vs. 6-Bromo Derivatives

The position of bromine on the indole ring critically affects biological activity and binding:

- (R)-2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid (CAS: 93299-40-2) and (R)-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid (CAS: 52448-16-5) are positional isomers.

- Synthetic accessibility : 6-Bromoindole precursors are more commercially prevalent than 4- or 5-bromo variants, simplifying synthesis .

Stereochemical Variations: R vs. S Enantiomers

Enantiomeric purity dictates chiral recognition in biological systems:

- (S)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid (CAS: 52448-17-6) is the mirror image of the (R)-form. Studies on fluorinated analogues (e.g., 4-fluoro derivatives) show that (R)-enantiomers often exhibit higher affinity for serotonin receptors, suggesting similar stereochemical selectivity for brominated variants .

Functional Group Modifications: Carboxylic Acid vs. Amide Derivatives

Replacing the carboxylic acid with an amide group alters polarity and target engagement:

- ~2 for carboxylic acid). This modification may enhance metabolic stability but limit ionic interactions in aqueous environments .

Actividad Biológica

(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid, also known as 6-bromo tryptophan, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromo-substituted indole moiety that may contribute to its pharmacological properties.

- Molecular Formula : C11H11BrN2O2

- Molecular Weight : 283.12 g/mol

- CAS Number : 281204-65-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Studies suggest that this compound may act as an agonist or antagonist at specific receptors, influencing neuronal signaling pathways.

1. Anticancer Properties

Research indicates that this compound exhibits anticancer properties through various mechanisms, including:

- Inhibition of Tumor Cell Proliferation : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, it has demonstrated significant cytotoxic effects against leukemia cell lines, with IC50 values indicating potent activity .

2. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially through modulating neurotransmitter systems:

- Serotonergic Activity : The compound's structural similarity to serotonin suggests it may interact with serotonin receptors, influencing mood and cognitive functions. This interaction could be beneficial in treating mood disorders .

3. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens:

- Zone of Inhibition : In tests against bacterial strains, this compound exhibited zones of inhibition ranging from 9 to 20 mm, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human leukemia cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 16 µg/mL, suggesting strong anticancer potential.

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| HL-60 | 16 | Induction of apoptosis |

| U937 | 18 | Cell cycle arrest |

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in a model of neurodegeneration. It was found to significantly reduce oxidative stress markers and improve neuronal survival rates.

| Treatment Group | Neuronal Survival (%) | Oxidative Stress Markers (µM) |

|---|---|---|

| Control | 50 | 15 |

| Compound Treatment | 80 | 5 |

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Method | Chiral Purity (%) | Yield (%) | Key Reference |

|---|---|---|---|

| Biocatalysis | 90–95 | 60–70 | |

| Chiral Pool | 98–99 | 45–55 | |

| HPLC Resolution | 99+ | 30–40 |

What challenges arise in characterizing the stereochemistry of this compound using spectroscopic techniques, and how can they be addressed?

Level: Advanced

Methodological Answer:

- NMR Limitations : Overlapping signals from the indole ring and propanoic acid backbone complicate stereochemical assignment. Use 2D NMR (e.g., NOESY) to detect spatial proximity between the bromo group and chiral center .

- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., cerium in mixed-ligand complexes) to enhance diffraction quality. highlights cerium’s utility in stabilizing indole derivatives for crystallography .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational models (DFT) to confirm the (R)-configuration. ’s data on tryptophan analogs provides a baseline for spectral interpretation .

Q. Table 2: Key Spectroscopic Data

| Technique | Diagnostic Signal | Reference Compound |

|---|---|---|

| H NMR | δ 7.2–7.5 (indole H) | Tryptophan derivatives |

| X-ray | C–Br bond length: ~1.9 Å | Cerium complexes |

| CD | 220 nm (negative Cotton effect) | (R)-Tryptophan |

How does the bromo-substituent at the 6-position of the indole ring influence the compound’s biological activity compared to other halogenated analogs?

Level: Intermediate

Methodological Answer:

The bromo group enhances electrophilic reactivity and steric bulk , altering interactions with biological targets:

- Enzyme Inhibition : Bromine’s size disrupts active-site binding in tryptophan-dependent enzymes (e.g., tryptophan hydroxylase). Compare IC values with fluoro/chloro analogs from and .

- Antibacterial Activity : In cerium(III) complexes (), bromo-substituted ligands show enhanced MIC values against E. coli (2–4 µg/mL) vs. non-halogenated ligands (>16 µg/mL) due to improved membrane penetration .

- Metabolic Stability : Bromine reduces oxidative metabolism rates (CYP450), as seen in iodinated phenylalanine analogs (), extending half-life in vivo .

What strategies are effective in resolving racemic mixtures of 2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid to obtain the (R)-enantiomer?

Level: Intermediate

Methodological Answer:

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively esterify the (S)-enantiomer, leaving the (R)-form unreacted. Yields >90% ee are achievable with optimized solvent systems (e.g., tert-butanol/water) .

- Chiral Additives : Add (R)-mandelic acid to induce crystallization of the (R)-enantiomer. ’s synthesis protocols suggest this method for gram-scale purification .

- Dynamic Kinetic Resolution (DKR) : Combine palladium catalysts with enzymes to racemize the undesired enantiomer during synthesis, improving overall yield to >80% .

How can researchers design experiments to study the metal-binding properties of this compound, particularly with lanthanides like cerium?

Level: Advanced

Methodological Answer:

- Complexation Studies : Mix the compound with Ce(NO) in ethanol/water (1:1) at pH 6–6. Monitor via UV-Vis for ligand-to-metal charge transfer (LMCT) bands near 300 nm, as in ’s cerium-indole complexes .

- Thermogravimetric Analysis (TGA) : Determine stoichiometry by mass loss during decomposition. For example, Ce(III) complexes typically lose 3 HO molecules between 100–200°C .

- Antibacterial Assays : Test Ce(III) complexes against Gram-negative/positive strains using agar diffusion. Compare zone-of-inhibition diameters with ligand-free controls to assess synergistic effects .

Q. Table 3: Metal-Binding Data

| Metal | Binding Constant (log K) | Application | Reference |

|---|---|---|---|

| Ce(III) | 8.2 ± 0.3 | Antibacterial agents | |

| Zn(II) | 6.5 ± 0.2 | Enzyme inhibition |

What analytical techniques are critical for validating the purity of this compound in synthetic batches?

Level: Basic

Methodological Answer:

- HPLC-MS : Use C18 columns with ESI-MS detection to quantify enantiomeric excess and detect brominated byproducts (e.g., dibromo derivatives) .

- Elemental Analysis : Validate C, H, N, Br content within ±0.3% of theoretical values. ’s iodinated analogs demonstrate this for halogenated amino acids .

- Molar Conductance : Measure in DMSO to confirm absence of ionic impurities (Λ < 10 S·cm·mol indicates covalent structure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.